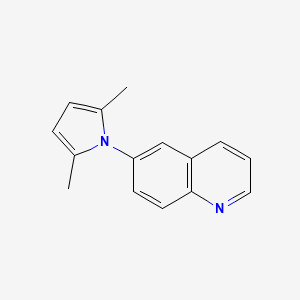
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a quinoline ring and a pyrrole ring, and it has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the intercalation of the quinoline ring into the DNA or RNA helix, leading to changes in the structure and function of the nucleic acid. This can result in inhibition of DNA replication and transcription, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline in lab experiments is its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its potential toxicity at high concentrations must be carefully considered.
Direcciones Futuras
There are many potential future directions for research on 6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline, including further studies on its mechanism of action, development of new synthesis methods, and exploration of its potential as a therapeutic agent for a variety of diseases. Additionally, its use as a fluorescent probe for the detection of nucleic acids could be further optimized for improved sensitivity and specificity.
Métodos De Síntesis
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline can be synthesized through a multistep process that involves the reaction of 2,5-dimethylpyrrole with 2-chloroquinoline, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. Its unique chemical structure and ability to bind to DNA and RNA make it a valuable tool for studying nucleic acid structure and function.
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-5-6-12(2)17(11)14-7-8-15-13(10-14)4-3-9-16-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCEAIAKMUZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethyl-1H-pyrrol-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

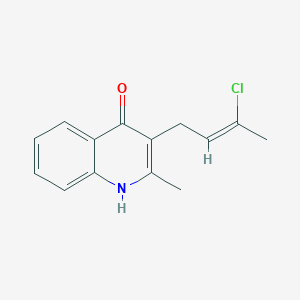
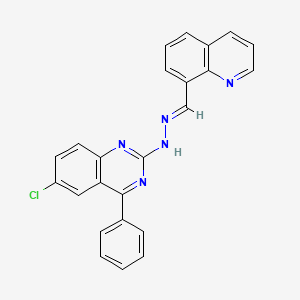
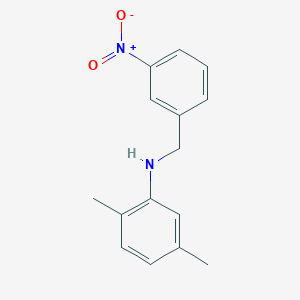
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
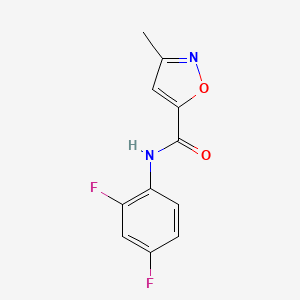
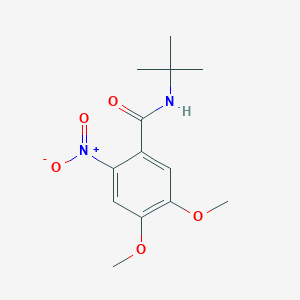
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
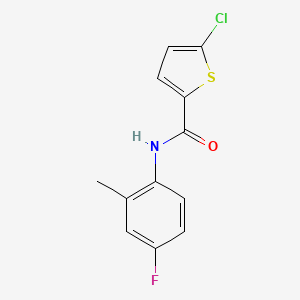
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)